molecular formula C7H10N2O2 B169428 ethyl 1-methyl-1H-pyrazole-5-carboxylate CAS No. 197079-26-8

ethyl 1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B169428
M. Wt: 154.17 g/mol
InChI Key: UONYZXPIJGYYJC-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H10N2O2 . It is also known as 1-Methylpyrazole-5-carboxylic acid ethyl ester . The compound appears as white to cream or pale yellow crystals or powder .


Synthesis Analysis

The synthesis of ethyl 1-methyl-1H-pyrazole-5-carboxylate and its analogues involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, the synthesis of ethyl 1-methyl-3-ethyl-4-bromine-1H-pyrazole-5-carboxylate involves the addition of bromine to a stirred mixture of the compound under reflux .


Molecular Structure Analysis

The molecular structure of ethyl 1-methyl-1H-pyrazole-5-carboxylate can be represented by the SMILES string CCOC(=O)c1ccnn1C . The InChI key for this compound is UONYZXPIJGYYJC-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ethyl 1-methyl-1H-pyrazole-5-carboxylate can participate in various chemical reactions. For instance, it can be used as a precursor in the synthesis of bioactive chemicals and reactions in various media . It has been used in the synthesis of 1H-pyrazole-5-carboxamide derivatives, which showed potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .


Physical And Chemical Properties Analysis

Ethyl 1-methyl-1H-pyrazole-5-carboxylate is a liquid with a density of 1.082 g/mL at 25 °C . Its refractive index is 1.483 . The compound has a melting point range of 136.0-145.0°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis

    Ethyl 1-methyl-1H-pyrazole-5-carboxylate is synthesized through various methods, including one-pot reactions and cyclocondensation. Its structure is characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized and characterized, demonstrating the versatility of pyrazole derivatives in synthesis and structural analysis (Viveka et al., 2016).

  • Crystal Structure and DFT Studies

    Detailed crystallographic studies and density functional theory (DFT) calculations are used to understand the molecular geometry and electronic properties of pyrazole derivatives. Such studies provide insights into the stability and electronic interactions within these compounds (Zhao & Wang, 2023).

Chemical Properties and Applications

  • Corrosion Inhibition

    Pyrazole derivatives, including ethyl 1-methyl-1H-pyrazole-5-carboxylate, have shown potential as corrosion inhibitors. Their effectiveness in reducing the corrosion rate of metals in acidic environments is notable, making them valuable in industrial applications (Herrag et al., 2007).

  • Coordination Polymers and Luminescence Properties

    These compounds are used in the formation of coordination polymers with metals like Zn(II) and Cd(II). The resulting polymers exhibit interesting structural diversity and luminescence properties, which are relevant in material science and photonics (Cheng et al., 2017).

  • Synthetic Intermediates in Organic Chemistry

    Ethyl 1-methyl-1H-pyrazole-5-carboxylate serves as a key intermediate in the synthesis of various organic compounds. Its reactivity allows for the creation of diverse chemical structures, which can be applied in medicinal chemistry and drug design (Hanzlowsky et al., 2003).

  • Antioxidant Properties

    Pyrazole derivatives are studied for their antioxidant properties. The investigation into their ability to scavenge free radicals is significant for potential applications in pharmaceuticals and health-related research (Naveen et al., 2021).

Safety And Hazards

Ethyl 1-methyl-1H-pyrazole-5-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

properties

IUPAC Name

ethyl 2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5-8-9(6)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONYZXPIJGYYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618010
Record name Ethyl 1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-methyl-1H-pyrazole-5-carboxylate

CAS RN

197079-26-8
Record name Ethyl 1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Song, Y Liu, L Xiong, Y Li, N Yang… - Journal of agricultural …, 2012 - ACS Publications
On the basis of commercial insecticides tebufenpyrad and tolfenpyrad, two series of novel pyrazole-5-carboxamides containing α-hydroxymethyl-N-benzyl or α-chloromethyl-N-benzyl …
Number of citations: 88 pubs.acs.org
H Song, Y Liu, L Xiong, Y Li, N Yang… - Journal of agricultural …, 2013 - ACS Publications
… , in addition to the target compound, 1, a byproduct, 4-((4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamido)methyl)benzyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (1-1), …
Number of citations: 78 pubs.acs.org
H Dai, S Ge, J Guo, S Chen, M Huang, J Yang… - European journal of …, 2018 - Elsevier
A series of bis-pyrazole derivatives were designed and synthesized, and their antitumor effects inávitro and inávivo were investigated. Several compounds displayed good …
Number of citations: 61 www.sciencedirect.com
TW Johnson, PF Richardson, S Bailey… - Journal of medicinal …, 2014 - ACS Publications
Although crizotinib demonstrates robust efficacy in anaplastic lymphoma kinase (ALK)-positive non-small-cell lung carcinoma patients, progression during treatment eventually develops…
Number of citations: 502 pubs.acs.org
G Auciello, A Di Marco, O Gonzalez Paz… - Journal of Medicinal …, 2020 - ACS Publications
… 0 to 100% of EtOac) to afford (((2S,4R)-4-((3-methoxy-3-oxopropyl)carbamoyl)-5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)oxy)methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate …
Number of citations: 6 pubs.acs.org
TSS Babu, N Srinivasu - Russian Journal of Organic Chemistry, 2021 - Springer
… 4-[(6-Chloroquinoxalin-2-yl)oxy]phenyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (10c). Thionyl chloride (1.5 mmol) was added at room temperature to a solution of …
Number of citations: 1 link.springer.com
PK Chauhan, PC Choudhary - Chemistry & Biology Interface, 2018 - cbijournal.com
We have developed a highly efficient approach for the preparation of pyrazole carboxamide derivatives 7a–7x and 7a1–7n1 by using pyrazole acid 5a, amine with HOBt under mild …
Number of citations: 5 cbijournal.com
H Zhao, C Lu, S Herbert, W Zhang… - The Journal of Organic …, 2021 - ACS Publications
We describe, for the first time, two protocols for direct difluoromethylation of unactivated alkyl bromides and iodides. Reactions of alkyl iodides with TMSCF 2 H were mediated by a …
Number of citations: 12 pubs.acs.org
KM Dawood, H Abdel-Gawad, HA Mohamed… - …, 2010 - academia.edu
… Ethyl propionylpyruvate was reacted with methylhydrazine with the molar ratio above 1: 1.2 to give 95% of ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate 66 (Scheme 26). …
Number of citations: 23 www.academia.edu

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